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Compound of Interest

Compound Name: ML347

Cat. No.: B609147 Get Quote

An In-Depth Technical Guide to ML347: A Selective ALK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of ML347, a potent and selective

small molecule inhibitor of Activin Receptor-Like Kinase 2 (ALK2). ML347 serves as a critical

research tool for investigating the physiological and pathological roles of the ALK2 signaling

pathway, particularly in disorders such as Fibrodysplasia Ossificans Progressiva (FOP).

Core Properties of ML347
ML347, also known as LDN-193719, is a pyrazolo[1,5-a]pyrimidine-based compound that acts

as an ATP-competitive inhibitor of ALK2.[1] Its high selectivity allows for the precise dissection

of ALK2-mediated signaling pathways.

Property Value Reference

Molecular Formula C₂₂H₁₆N₄O [2][3][4]

Molecular Weight 352.39 g/mol [2][3][4]

CAS Number 1062368-49-3 [2][3]

Synonyms LDN-193719, LDN193719 [2][5][6]

Quantitative Activity of ML347
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The inhibitory activity of ML347 has been characterized through various biochemical and

cellular assays. The half-maximal inhibitory concentration (IC₅₀) is a key measure of its

potency.

Biochemical Kinase Assay Data
This data reflects the direct inhibitory effect of ML347 on the kinase activity of purified

enzymes.

Target Kinase IC₅₀ (nM)
Fold Selectivity vs.
ALK2

Reference

ALK2 (ACVR1) 32 - [1][2][3][4][5][7]

ALK1 46 0.7x [2][4][5][7]

ALK3 (BMPR1A) 10,800 >300x [1][4]

ALK6 (BMPR1B) 9,830 >300x [1][4]

VEGF-R2 (KDR) >10,000 >312x [3][4]

ALK4 >100,000 >3000x [1][4]

ALK5 >100,000 >3000x [1][4]

BMPR2 >100,000 >3000x [1]

TGFBR2 >100,000 >3000x [1]

AMPK >100,000 >3000x [1]

Cellular Assay Data
This data demonstrates the activity of ML347 in a cellular context, indicating its ability to cross

cell membranes and inhibit the target in a more biologically relevant environment.
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Assay Description Cell Line IC₅₀ (nM) Reference

BMP4-induced

Signaling Inhibition
C2C12BRA 152 [1][2][3]

BMP-responsive

Luciferase Reporter

Assay

C2C12 152 [1]

Experimental Protocols
The following are detailed methodologies for key experiments used to characterize ML347.

In Vitro ALK2 Kinase Inhibition Assay
This protocol outlines a typical biochemical assay to determine the IC₅₀ of ML347 against

ALK2.

Reagents and Materials:

Recombinant human ALK2 enzyme.

Myelin Basic Protein (MBP) or a synthetic peptide substrate.

³³P-ATP or ADP-Glo™ Kinase Assay (Promega).

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50

µM DTT).[8]

ML347 stock solution in DMSO.

96-well or 384-well plates.

Scintillation counter or luminometer.

Procedure:

1. Prepare serial dilutions of ML347 in DMSO and then dilute into the kinase reaction buffer.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4063252/
https://www.researchgate.net/figure/Considerations-and-suggested-workflow-for-in-vitro-kinase-inhibitor-characterization-A_fig2_353853048
https://www.researchgate.net/figure/Regulation-of-the-BMP-signaling-pathway-When-BMPs-bind-to-type-I-ALK1-ALK2-ALK3-ALK6_fig1_335003456
https://pmc.ncbi.nlm.nih.gov/articles/PMC4063252/
https://www.benchchem.com/product/b609147?utm_src=pdf-body
https://www.benchchem.com/product/b609147?utm_src=pdf-body
https://m.youtube.com/watch?v=9xlEVtxQ5FI
https://www.benchchem.com/product/b609147?utm_src=pdf-body
https://www.benchchem.com/product/b609147?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609147?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. In a multi-well plate, add the ALK2 enzyme, the substrate, and the diluted ML347 or

DMSO vehicle control.

3. Initiate the kinase reaction by adding ATP (e.g., 10 µM) and ³³P-ATP.

4. Incubate the plate at 30°C for a specified time (e.g., 60-120 minutes).

5. Terminate the reaction by adding a stop solution (e.g., phosphoric acid or SDS-PAGE

loading buffer).

6. For radiolabeling, spot the reaction mixture onto phosphocellulose paper, wash to remove

unincorporated ³³P-ATP, and measure the incorporated radioactivity using a scintillation

counter.

7. For the ADP-Glo™ assay, follow the manufacturer's protocol to measure ADP production,

which corresponds to kinase activity.[8]

8. Plot the percentage of kinase inhibition against the logarithm of the ML347 concentration

and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cellular BMP-Responsive Luciferase Reporter Assay
This protocol describes a cell-based assay to measure the inhibition of the BMP signaling

pathway by ML347.

Reagents and Materials:

C2C12 cells.

DMEM with 10% FBS, penicillin/streptomycin.

BMP-responsive element (BRE)-luciferase reporter construct.

A constitutively expressed Renilla luciferase construct (for normalization).

Transfection reagent (e.g., Lipofectamine).

Recombinant human BMP4.
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ML347 stock solution in DMSO.

Dual-Luciferase® Reporter Assay System (Promega).

Luminometer.

Procedure:

1. Seed C2C12 cells in a 96-well plate and allow them to adhere overnight.

2. Co-transfect the cells with the BRE-luciferase and Renilla luciferase plasmids.

3. After 24 hours, replace the medium with a low-serum medium and add serial dilutions of

ML347 or DMSO vehicle.

4. Pre-incubate with the compound for 1-2 hours.

5. Stimulate the cells with BMP4 (e.g., 10-50 ng/mL) for 16-24 hours.

6. Lyse the cells and measure both Firefly and Renilla luciferase activities using a

luminometer according to the manufacturer's protocol.

7. Normalize the Firefly luciferase activity to the Renilla luciferase activity.

8. Plot the normalized luciferase activity against the logarithm of the ML347 concentration

and fit the data to determine the IC₅₀ value.

Signaling Pathway and Experimental Workflow
Visualizations
The following diagrams were generated using the Graphviz DOT language to illustrate key

concepts related to ML347.

BMP/ALK2 Signaling Pathway
This diagram illustrates the canonical BMP signaling pathway that is inhibited by ML347. Bone

Morphogenetic Proteins (BMPs) bind to a complex of Type I (e.g., ALK2) and Type II (e.g.,

BMPR2) receptors. The Type II receptor then phosphorylates and activates the Type I receptor,
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which in turn phosphorylates downstream SMAD proteins (SMAD1/5/8). These activated

SMADs form a complex with SMAD4, translocate to the nucleus, and regulate the transcription

of target genes. ML347 acts by inhibiting the kinase activity of ALK2, thereby blocking this

entire downstream cascade.
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BMP/ALK2 Signaling Pathway and ML347 Inhibition

Experimental Workflow for ML347 Characterization
This diagram outlines a typical workflow for the preclinical characterization of a kinase inhibitor

like ML347. The process begins with a high-throughput biochemical screen to identify potent

inhibitors of the target kinase. Hits are then validated and their IC₅₀ values are determined.

Promising compounds are subsequently tested for their selectivity against a panel of other

kinases. The cellular activity is then assessed to confirm on-target effects in a biological

system. Finally, in vivo studies are conducted in relevant animal models to evaluate efficacy

and pharmacokinetics.
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1. Biochemical Screen
(e.g., ALK2 Kinase Assay)

2. IC50 Determination

3. Selectivity Profiling
(Kinase Panel)

4. Cellular Assays
(e.g., Reporter Assay)

5. In Vivo Studies
(e.g., FOP Mouse Model)
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Workflow for ML347 Characterization

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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